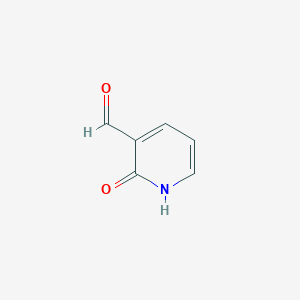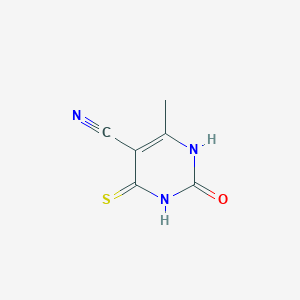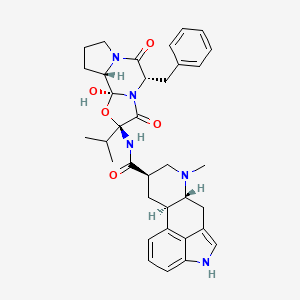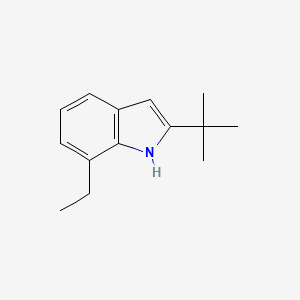
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been explored through various methods. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been reported to yield difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another study describes the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide treated with nitric oxide in basic methanol, leading to a variety of derivatives . Additionally, heating 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide results in the formation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure and spectroscopy of synthesized 1,2,4-oxadiazole compounds have been characterized using various techniques. Theoretical calculations and spectroscopic analysis have been employed to understand the structure and stability of the synthesized compounds, such as the predominance of the amino tautomer over the N-hydroxide tautomer in the case of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole . The structure elucidation of these compounds is crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives has been studied in various chemical reactions. For example, the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine or lead tetra-acetate leads to the formation of new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, demonstrating the oxadiazole ring's nucleophilic properties . These reactions highlight the versatility of 1,2,4-oxadiazole derivatives in synthesizing novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives have been investigated, revealing their potential in various applications. For instance, a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl have been synthesized and characterized, with one compound exhibiting optical limiting behavior, suggesting applications in optoelectronics . The antimicrobial activity of some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones has also been evaluated, showing that these compounds possess significant antibacterial properties . Furthermore, a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides have been synthesized and screened for butyrylcholinesterase enzyme inhibition, indicating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
- Synthesis of Biheterocyclic Compounds : 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole derivatives have been synthesized and transformed into various biheterocyclic compounds, showing promising antifungal activities. This synthesis process indicates its potential in creating compounds with biological properties (Kamble, Latthe, & Badami, 2007).
Spectroscopic Analysis
- Spectral Analysis in Organic Solvents : The compound and its derivatives have been characterized using spectroscopic techniques like IR, NMR, and HRMS. Studies on the solvent effects on their vibrational frequencies provide insights into their chemical behaviors in different environments (Kara, Ünsal, Tekin, & Eşme, 2021).
Antimicrobial and Antileishmanial Activities
- Antimicrobial and Antileishmanial Activities : Research on similar oxadiazole derivatives has shown significant antimicrobial and antileishmanial activities, suggesting the potential of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in developing new antimicrobial agents (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Microwave-Assisted Synthesis
- Efficient Synthesis Techniques : Microwave-assisted synthesis has been used to create derivatives of 1,2,4-oxadiazoles, demonstrating an efficient method to synthesize these compounds, which could include 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (Dürüst & Karakuş, 2017).
Basicity and Protonation Studies
- Chemical Properties Analysis : Studies on the basicity of similar 1,2,4-oxadiazoles provide valuable information about their chemical properties, including potential protonation sites. This is crucial for understanding the reactivity of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (Trifonov, Volovodenko, Vergizov, Shirinbekov, Gindin, Koren, & Ostrovskii, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXSEDLZMUPKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428187 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole | |
CAS RN |
256956-42-0 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



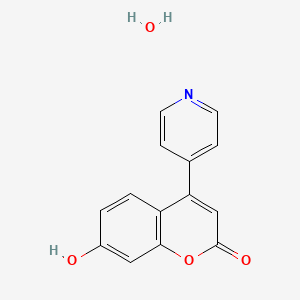


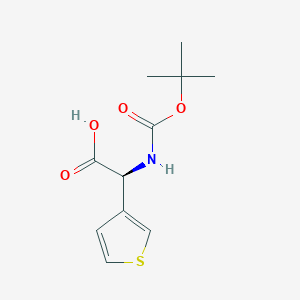

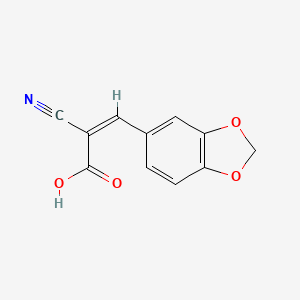

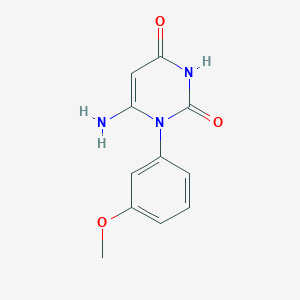
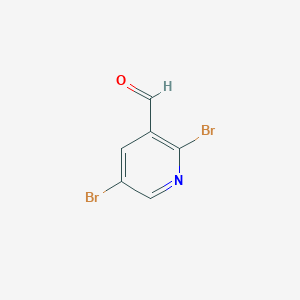
![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)
